molecular formula C17H14N2O4S B12483675 N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(2-oxo-benzothiazol-3-yl)-acetamide

N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(2-oxo-benzothiazol-3-yl)-acetamide

Cat. No.: B12483675
M. Wt: 342.4 g/mol
InChI Key: BYMOPJGPMRQTFY-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide” is a complex organic compound that features both benzodioxin and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide” likely involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzodioxin Moiety: This could be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Formation of the Benzothiazole Moiety: This might involve the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step would involve coupling the benzodioxin and benzothiazole moieties through an acetamide linkage, possibly using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzothiazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: The compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Given its complex structure, the compound could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxin Derivatives: Compounds like 1,4-benzodioxane.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.

Uniqueness

The unique combination of benzodioxin and benzothiazole moieties in “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide” could confer distinct biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C17H14N2O4S/c20-16(10-19-12-3-1-2-4-15(12)24-17(19)21)18-11-5-6-13-14(9-11)23-8-7-22-13/h1-6,9H,7-8,10H2,(H,18,20)

InChI Key

BYMOPJGPMRQTFY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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